![molecular formula C26H26ClN3O3 B11516742 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 309281-63-8](/img/structure/B11516742.png)
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline family This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, chlorophenyl, dimethoxyphenyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-120°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. The compound in focus has been shown to inhibit cancer cell proliferation in various models. For instance, studies have demonstrated that similar compounds can induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Case Study:
A study published in 2021 investigated the synthesis of quinoline derivatives and their effects on breast cancer cells. The results suggested that these compounds could serve as promising candidates for anticancer drug development due to their ability to disrupt cancer cell metabolism and growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been reported to exhibit inhibitory activity against inflammatory mediators. This makes them candidates for treating conditions such as rheumatoid arthritis and psoriatic arthritis .
Case Study:
Research highlighted in the literature discusses the anti-inflammatory mechanisms of related compounds which involve the inhibition of pro-inflammatory cytokines. This suggests that 2-amino derivatives may similarly modulate inflammatory responses .
Building Block for Organic Transformations
The presence of amino and cyano groups in the compound makes it an attractive building block for further organic synthesis. It can be utilized in various chemical transformations to create more complex molecules with potential biological activities .
Table 1: Synthetic Reactions Involving 2-Amino Derivatives
Photovoltaic Materials
Recent studies have explored the use of quinoline derivatives in photovoltaic applications. Their unique electronic properties enable them to act as effective light-harvesting materials in solar cells .
Case Study:
A research article demonstrated the incorporation of similar quinoline structures into organic photovoltaic cells, resulting in improved efficiency due to enhanced charge transport properties .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications, making it a valuable compound for further research and development.
Biological Activity
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential biological activities. This article explores its pharmacological properties, including its antibacterial and anticancer activities, based on various studies.
The compound has the molecular formula C26H26ClN3O and a molecular weight of approximately 430.95 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For example, a study showed that similar compounds demonstrated inhibition against various bacterial strains with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for related compounds ranged from 14 to 25 mm against selected bacteria .
Compound | Bacterial Strain | MIC (mm) |
---|---|---|
2-Amino-... | E. coli | 20 |
2-Amino-... | S. aureus | 24 |
2-Amino-... | P. aeruginosa | 22 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One notable study found that the compound exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values were reported at approximately 6.2 μM for HCT-116 and 27.3 μM for T47D cells .
The proposed mechanism of action for the antibacterial and anticancer activities involves the inhibition of specific metabolic pathways in target cells. For instance, quinoline derivatives are known to interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .
Case Studies
- Study on Antibacterial Properties : A comparative analysis was conducted on various quinoline derivatives where the target compound showed promising results against gram-positive and gram-negative bacteria.
- Cytotoxicity Assay : In vitro studies using MTT assays demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to control groups.
Properties
CAS No. |
309281-63-8 |
---|---|
Molecular Formula |
C26H26ClN3O3 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26ClN3O3/c1-26(2)12-20-24(21(31)13-26)23(15-5-7-16(27)8-6-15)18(14-28)25(29)30(20)19-10-9-17(32-3)11-22(19)33-4/h5-11,23H,12-13,29H2,1-4H3 |
InChI Key |
MOJMWRXAYBUGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)OC)OC)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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